5-Azido Oseltamivir
Overview
Description
5-Azido Oseltamivir is a synthetic antiviral compound and an intermediate in the production of Oseltamivir, commonly known as Tamiflu. Oseltamivir is a neuraminidase inhibitor used to treat and prevent influenza A and B infections. The azido group in this compound introduces unique chemical properties that make it valuable for various scientific applications .
Mechanism of Action
Target of Action
5-Azido Oseltamivir is a synthetic ligand that binds to the viral neuraminidase . Neuraminidase is an enzyme found on the surface of the influenza virus, and it plays a crucial role in the release of progeny viruses from infected cells, as well as the spread of the virus within the respiratory tract .
Mode of Action
This compound, similar to Oseltamivir, exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of the virus from the host cell, thereby stopping viral replication and infectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication process of the influenza virus. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby interrupting the viral life cycle and limiting the spread of the virus within the host .
Pharmacokinetics
Oseltamivir, the parent compound of this compound, is known for its superior pharmacokinetics and bioavailability . It is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . The renal clearance of the drug exceeds glomerular filtration rate, indicating that tubular secretion occurs in addition to glomerular filtration .
Result of Action
The primary result of this compound’s action is the inhibition of influenza virus replication. It has been shown to be effective against most strains of the influenza virus, including seasonal H1N1 and H5N1 strains . This leads to a decrease in the severity and duration of influenza symptoms .
Biochemical Analysis
Biochemical Properties
It is synthesized by the reaction of ethyl (3R,4R,5S)-4-acetamido-5-azido-3- (1-ethylpropoxy)cyclohex-1-ene-1-carboxylate with appropriate reagents
Cellular Effects
It has been studied as a potential treatment for influenza and other viral diseases.
Molecular Mechanism
It is known that it is an intermediate in the production of Oseltamivir , a neuraminidase inhibitor used to treat influenza A and influenza B infections.
Metabolic Pathways
5-Azido Oseltamivir is a prodrug that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido Oseltamivir typically involves the azidation of Oseltamivir. One common method includes the reaction of Oseltamivir with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group on the Oseltamivir molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Azido Oseltamivir undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles, a reaction catalyzed by copper sulfate and sodium ascorbate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Click Chemistry: Copper sulfate, sodium ascorbate, alkyne substrates.
Major Products Formed:
Reduction: Amine derivatives of Oseltamivir.
Click Chemistry: Triazole derivatives of Oseltamivir.
Scientific Research Applications
5-Azido Oseltamivir has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various Oseltamivir derivatives for studying structure-activity relationships.
Biology: Employed in the development of bioconjugates for probing biological systems.
Medicine: Investigated for its potential in developing new antiviral agents and drug delivery systems.
Comparison with Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral drug.
Peramivir: Another neuraminidase inhibitor with a similar mechanism of action.
Zanamivir: A neuraminidase inhibitor used for the treatment of influenza.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness: 5-Azido Oseltamivir is unique due to the presence of the azido group, which allows for additional chemical modifications through click chemistry. This property makes it a valuable intermediate for synthesizing novel derivatives with potential enhanced antiviral activities .
Properties
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21)/t13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCBJSPQVJIPZ-RRFJBIMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942606 | |
Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204255-06-1 | |
Record name | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204255-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-azido-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Azido oseltamivir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2DFL7H8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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